N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole core, a nitro group, and a sulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the nitro-indole intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group and sulfonamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide: Similar structure but with a different position of the nitro group.
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide: Contains a quinolinecarboxamide group instead of a nitrobenzenesulfonamide group.
N-[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan: Contains a tryptophan moiety instead of a nitro group.
Uniqueness
The uniqueness of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and sulfonamide groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H15N3O5S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H15N3O5S/c1-2-21-17-11-10-16(14-4-3-5-15(18(14)17)19(21)23)20-28(26,27)13-8-6-12(7-9-13)22(24)25/h3-11,20H,2H2,1H3 |
InChI Key |
WATLXAJONUUEKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=CC=C3C1=O |
Origin of Product |
United States |
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